4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate
Description
Properties
IUPAC Name |
4-hydroxy-5-methylcyclopent-4-ene-1,3-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3.H2O/c1-3-4(7)2-5(8)6(3)9;/h9H,2H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSJWWJZOZKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583539 | |
| Record name | 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179990-31-9, 1696-34-0 | |
| Record name | 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of γ-Keto Esters
γ-Keto esters, such as methyl 4-oxopentanoate, undergo intramolecular aldol condensation in the presence of Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., aluminum chloride). The reaction proceeds via enolization, followed by cyclization to form the cyclopentene-dione ring. For example:
Yields range from 60–75%, with purity dependent on distillation or recrystallization in ethyl acetate/hexane mixtures.
Diels-Alder Approaches
Alternative routes employ Diels-Alder reactions between dienophiles (e.g., maleic anhydride) and conjugated dienes. Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 1,3-dione functionality. This method offers superior regioselectivity but requires stringent temperature control (–20°C to 0°C).
Functionalization: Hydroxylation and Methylation
Introducing the 4-hydroxy and 5-methyl groups necessitates precise electrophilic substitution or protection-deprotection strategies.
Electrophilic Aromatic Substitution
The cyclopentene-dione core undergoes electrophilic substitution at the α-position. Hydroxylation is achieved via:
-
Oxymercuration-Demercuration : Treatment with Hg(OAc)₂ in aqueous THF, followed by NaBH₄ reduction, installs the hydroxyl group at C4.
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Epoxidation-Hydrolysis : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide intermediate, which is hydrolyzed to the diol and selectively oxidized to the ketone.
Methylation at C5 employs Friedel-Crafts alkylation using methyl chloride and AlCl₃. Competing reactions at C2 are mitigated by steric hindrance from the 1,3-dione groups.
Protecting Group Strategies
To avoid over-oxidation or unwanted side reactions, the hydroxyl group is often protected during methylation:
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Silylation : TBDMSCl (tert-butyldimethylsilyl chloride) in DMF protects the hydroxyl group as a TBDMS ether.
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Methylation : AlCl₃-catalyzed reaction with CH₃Cl introduces the methyl group at C5.
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Deprotection : TBAF (tetrabutylammonium fluoride) cleaves the silyl ether, regenerating the hydroxyl group.
Monohydrate Formation via Crystallization
The anhydrous form of 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione is hygroscopic, readily absorbing water to form the monohydrate. Controlled crystallization ensures stoichiometric hydration:
Solvent Systems
Characterization of Hydration
Thermogravimetric analysis (TGA) confirms the monohydrate structure, showing a 10–12% weight loss at 110°C corresponding to H₂O evaporation.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance reproducibility:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8–12 hours | 30–60 minutes |
| Yield | 65–70% | 85–90% |
| Purity | 95–97% | 98–99% |
| Solvent Consumption (L/kg) | 120 | 40 |
Key advancements:
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Automated pH Control : Maintains optimal conditions during hydroxylation, reducing byproducts.
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In-Line FTIR Monitoring : Tracks reaction progress in real-time, enabling immediate adjustments.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Methods
| Method | Advantages | Limitations |
|---|---|---|
| Oxymercuration | High regioselectivity | Mercury waste disposal |
| Epoxidation-Hydrolysis | Mild conditions | Low yields (50–60%) |
| Continuous Flow | Scalable, efficient | High initial equipment cost |
Chemical Reactions Analysis
4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a carboxylic acid, while reduction with sodium borohydride results in an alcohol .
Scientific Research Applications
4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .
Comparison with Similar Compounds
2-(1-Hydroxyethylidene)-4-cyclopentene-1,3-dione (CAS 831219-33-1)
- Structure : Cyclopentene-1,3-dione core with a hydroxyethylidene substituent at position 2.
- Molecular Formula : C₇H₆O₃.
- Key Differences: The hydroxyethylidene group introduces additional conjugation and keto-enol tautomerism, enhancing electrophilicity compared to the simpler hydroxyl and methyl substituents in the parent compound. Higher molecular weight (138.12 g/mol vs. 150.12 g/mol with hydrate) and altered solubility due to the extended hydrophobic chain.
- Applications : Used in studies of tautomerism and as a ligand in coordination chemistry .
4-Hydroxy-2,5-dimethyl-3,4-diphenyl-2-cyclopentenone (CAS 5423-06-3)
- Structure: Cyclopentenone backbone with hydroxyl, two methyl, and two phenyl substituents.
- Molecular Formula : C₁₉H₁₈O₂.
- Key Differences: Replacement of dione with a single ketone reduces electrophilicity. Higher molecular weight (278.35 g/mol) limits bioavailability compared to the parent compound.
- Applications : Investigated in organic synthesis for stereoselective reactions .
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione
- Structure : Cyclohexene-1,3-dione with hydroxy, tetramethyl, and propenyl substituents.
- Molecular Formula : C₁₄H₂₀O₃.
- Key Differences :
- The six-membered ring reduces ring strain, altering reactivity in cycloaddition reactions.
- Propenyl and methyl groups enhance lipophilicity (LogP ~2.5), favoring passive diffusion across biological membranes.
- Applications : Studied for antioxidant properties due to radical-scavenging hydroxyl groups .
2,2-Difluorocyclohexane-1,3-dione Monohydrate (CAS 183742-84-9)
- Structure : Cyclohexane-1,3-dione with two fluorine atoms at position 2.
- Molecular Formula : C₆H₆F₂O₂·H₂O.
- Key Differences :
- Fluorine’s electron-withdrawing effect increases acidity (pKa ~8.5 vs. ~10 for the parent compound).
- The saturated cyclohexane ring lacks conjugation, reducing electrophilicity.
- Applications : Intermediate in fluorinated pharmaceutical synthesis .
Ninhydrin (2,2-Dihydroxy-1H-indene-1,3(2H)-dione)
- Structure : Aromatic indene-1,3-dione with two hydroxyl groups.
- Molecular Formula : C₉H₆O₄.
- Key Differences: Planar aromatic system enables strong π-π interactions, unlike the non-aromatic cyclopentene core. Reacts with amines to form colored adducts, a property absent in the parent compound.
- Applications: Widely used in forensic chemistry for amino acid detection .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Dione Derivatives
Electronic and Steric Effects
- Electrophilicity : The parent compound’s dione system is more electrophilic than cyclohexane diones (e.g., 2,2-Difluorocyclohexane-1,3-dione) due to ring strain and conjugation .
- Steric Hindrance: Methyl and hydroxyl substituents in the parent compound create moderate steric bulk, whereas phenyl groups in 4-Hydroxy-2,5-dimethyl-3,4-diphenyl-2-cyclopentenone significantly hinder biological target binding .
Biological Activity
4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate (C6H8O4·H2O) is an organic compound characterized by its unique cyclopentene ring structure, featuring hydroxyl and carbonyl functional groups. This compound has garnered attention in various fields, particularly organic synthesis and medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C6H8O4·H2O
- Molecular Weight : 144.13 g/mol
- Melting Point : Varies based on hydration and purity levels.
This compound is primarily encountered in its monohydrate form, which influences its reactivity and biological interactions.
Mechanism of Biological Activity
The biological activity of this compound is attributed to its electrophilic nature, allowing it to participate in various biochemical reactions. Notably, it can engage in Michael addition reactions with thiol-containing biomolecules, which are crucial for redox signaling pathways.
Key Mechanisms:
- Electrophilic Interactions : The compound readily reacts with nucleophiles, particularly thiols, leading to the formation of stable adducts.
- Redox Reactions : It plays a role in modifying the oxidative state of proteins and other cellular components.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Biological Applications
Research has highlighted several biological applications of this compound:
- Antifungal Activity : Preliminary studies indicate potential efficacy against human-pathogenic fungi such as Candida species.
- Enzyme Mechanism Studies : It serves as a valuable tool in understanding enzyme mechanisms and metabolic pathways.
- Cellular Effects : The compound has been shown to induce electrical excitability in crustacean muscle tissues, suggesting neuromodulatory effects.
Antifungal Activity
In a study evaluating the antifungal properties of various compounds, this compound demonstrated significant inhibitory activity against Candida albicans. The mechanism was linked to its ability to disrupt cell membrane integrity and interfere with fungal metabolic processes.
Enzyme Interaction Studies
Research involving bovine heart phospholipid exchange protein revealed that this compound can selectively label sulfenic acid residues in proteins via Michael addition. This interaction is crucial for understanding redox signaling pathways and protein modifications.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxy-5-methylcyclopentane-1,3-dione | C6H8O3 | Lacks water; similar reactivity |
| 4-Cyclopentene-1,3-dione | C5H6O2 | Simpler structure; lacks hydroxyl group |
| 5-Methylcyclopentane-1,3-dione | C6H8O2 | Similar dione structure; different substituents |
The unique combination of hydroxyl and carbonyl functionalities in this compound enhances its reactivity and potential biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate?
- Methodological Answer : Synthesis typically involves cyclization and hydroxylation steps under controlled conditions. Catalytic methods, such as acid-catalyzed cyclization of substituted cyclopentene precursors, are effective. Solvent selection (e.g., aqueous methanol) and temperature control (60–80°C) are critical to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography ensures monohydrate stability. Reaction efficiency can be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent positions (e.g., methyl and hydroxyl groups) and confirms cyclopentene backbone integrity. For example, a singlet at δ 2.1 ppm corresponds to the methyl group, while hydroxyl protons appear as broad signals .
- X-ray Crystallography : Resolves hydrogen-bonding patterns in the monohydrate form, confirming water of crystallization and stereochemistry .
- FT-IR : Validates carbonyl (C=O) and hydroxyl (O-H) functional groups via peaks near 1700 cm⁻¹ and 3400 cm⁻¹, respectively .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Stability is influenced by humidity and temperature. Store in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent dehydration or hydrolysis. Periodic characterization via DSC (to monitor phase transitions) and Karl Fischer titration (to assess water content) is recommended .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated diketone moiety is prone to Michael additions. Molecular dynamics simulations in explicit water solvent reveal hydrogen-bonding networks affecting hydrolysis rates. Validation via experimental kinetics (e.g., UV-Vis monitoring of degradation) is essential .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°)?
- Methodological Answer : Cross-validate data using multiple techniques:
- Combustion Calorimetry : Directly measures enthalpy of formation.
- Gas-phase Thermochemistry : Compares experimental and computational (G4 method) values to identify outliers .
- Critical Literature Review : Assess experimental conditions (e.g., purity, solvent effects) in conflicting studies. NIST’s Standard Reference Data provides benchmark values for reconciliation .
Q. How can researchers design experiments to probe the compound’s role in catalytic asymmetric reactions?
- Methodological Answer :
- Substrate Screening : Test reactivity with chiral auxiliaries (e.g., Evans’ oxazolidinones) to evaluate enantioselectivity.
- Kinetic Isotope Effects (KIEs) : Differentiate between concerted and stepwise mechanisms in diketone-mediated reactions.
- In Situ Spectroscopy : Use Raman or IR to monitor intermediate formation during catalysis .
Q. What advanced techniques analyze non-covalent interactions (e.g., DNA-binding) involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding constants (Kd) with biomolecules.
- Circular Dichroism (CD) : Detects conformational changes in DNA helices upon interaction.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
Data Analysis and Experimental Design
Q. How should researchers address variability in kinetic data for hydrolysis reactions?
- Methodological Answer :
- Control pH Rigorously : Use buffer systems (e.g., phosphate, acetate) to stabilize reaction conditions.
- Statistical Design : Apply Box-Behnken or factorial designs to isolate variables (temperature, concentration).
- Error Analysis : Use tools like Grubbs’ test to identify outliers and ensure reproducibility .
Q. What methodologies validate the monohydrate form versus anhydrous impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
